Nonabine

Descripción

Historical Trajectory and Context within Cannabinoid Pharmacology

The historical trajectory of Nonabine research is linked to the broader exploration of cannabinoids, both naturally occurring and synthetic. Early cannabinoid research focused on compounds derived from the Cannabis sativa plant, notably delta-9-tetrahydrocannabinol (Δ⁹-THC). The discovery and characterization of cannabinoid receptors (CB1 and CB2) in the late 20th century provided molecular targets for understanding the effects of these compounds and spurred the development of synthetic cannabinoids. nih.gov this compound emerged during this period of synthetic cannabinoid development, with studies investigating its pharmacological properties. Research into this compound in the 1980s explored its potential therapeutic applications. wikipedia.orgmedchemexpress.com

This compound as a Synthetic Cannabinoid Agent: An Overview

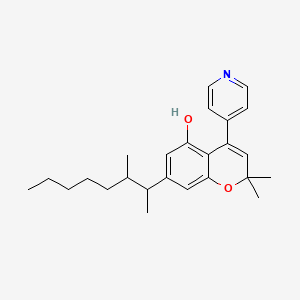

This compound is classified as a synthetic cannabinoid. ontosight.ai Synthetic cannabinoids are a class of compounds designed to interact with cannabinoid receptors, similar to the cannabinoids found in cannabis plants. wikipedia.orgnih.gov this compound's chemical structure includes a benzopyran ring system, which distinguishes it structurally from some other cannabinoids like THC. ontosight.ai It is known to activate the CB1 receptor, which is predominantly found in the brainstem and enteric nervous system. medchemexpress.com The activation of cannabinoid receptors by synthetic agents like this compound can influence a range of physiological and cognitive processes. ontosight.ai

The chemical formula of this compound is C₂₅H₃₃NO₂ and it has a molecular weight of 379.54 g/mol . nih.govhelsinki.fi Its IUPAC name is 7-(1,2-dimethylheptyl)-2,2-dimethyl-4-(4-pyridinyl)-2H-1-benzopyran-5-ol. wikipedia.org

Contemporary Research Imperatives and Unresolved Questions for this compound

While this compound was studied in the past, particularly for its potential antiemetic effects, contemporary research on this specific compound appears limited compared to other synthetic cannabinoids or the broader study of the endocannabinoid system. wikipedia.orgmedchemexpress.com Current research imperatives in cannabinoid pharmacology often focus on understanding the precise mechanisms of action of different cannabinoid receptor agonists and antagonists, exploring their therapeutic potential for various conditions, and investigating the complexities of the endocannabinoid system. nih.govnih.gov

Unresolved questions regarding this compound specifically may include a more detailed characterization of its binding profile and efficacy at both CB1 and CB2 receptors, a comprehensive understanding of its metabolic pathways, and a thorough evaluation of its potential interactions with other biological systems beyond the primary cannabinoid receptors. Given the structural diversity within synthetic cannabinoids, further research could also explore how this compound's unique benzopyran structure influences its pharmacological properties compared to other synthetic cannabinoids with different core structures. ontosight.aiwikipedia.org The full scope of its effects and potential applications, or lack thereof, in modern pharmacology remains an area where further investigation would be required for a complete understanding.

Presented below is a table summarizing some key chemical and physical properties of this compound based on available data.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₃NO₂ | nih.govhelsinki.fi |

| Molecular Weight | 379.54 g/mol | wikipedia.orghelsinki.fi |

| CAS Number | 16985-03-8 | wikipedia.orgnih.gov |

| PubChem CID | 71885 | wikipedia.orgnih.gov |

| AlogP | 6.71 | helsinki.fi |

| Hydrogen Bond Acceptor | 3.0 | helsinki.fi |

| Hydrogen Bond Donor | 1.0 | helsinki.fi |

| Rotational Bonds | 7.0 | helsinki.fi |

| Polar Surface Area | 42.35 Ų | helsinki.fi |

| Molecular Species | NEUTRAL | helsinki.fi |

| Aromatic Rings | 2.0 | helsinki.fi |

| Heavy Atoms | 28.0 | helsinki.fi |

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethyl-7-(3-methyloctan-2-yl)-4-pyridin-4-ylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO2/c1-6-7-8-9-17(2)18(3)20-14-22(27)24-21(19-10-12-26-13-11-19)16-25(4,5)28-23(24)15-20/h10-18,27H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUDSHIRWOVVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(C)C1=CC(=C2C(=C1)OC(C=C2C3=CC=NC=C3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864727 | |

| Record name | 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16985-03-8 | |

| Record name | 7-(1,2-Dimethylheptyl)-2,2-dimethyl-4-(4-pyridinyl)-2H-1-benzopyran-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16985-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonabine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016985038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DUK856J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Level Investigations of Nonabine

Cannabinoid Receptor Binding and Functional Selectivity

CB1 Receptor Agonism and Downstream Signaling

Nonabine is reported to act as an activator of the cannabinoid 1 (CB1) receptor. medchemexpress.commedchemexpress.cn This agonism is the likely mechanism behind its observed effects. However, specific details regarding its binding affinity (Ki values) and the downstream signaling cascades it initiates are not documented in the available search results. For instance, there is no information on whether this compound exhibits biased agonism, preferentially activating certain G-protein subtypes (e.g., Gi/o) over others, or its influence on β-arrestin recruitment, which are critical aspects of modern cannabinoid pharmacology.

CB2 Receptor Affinity and Potential for Selective Engagement

There is a lack of information regarding this compound's binding affinity and functional activity at the cannabinoid 2 (CB2) receptor. Consequently, its potential for selective engagement of the CB2 receptor, which is often associated with therapeutic effects without the psychoactivity mediated by CB1 receptors, remains uncharacterized.

Comparative Receptor Pharmacodynamics with Related Cannabinoids

A comparative analysis of this compound's receptor pharmacodynamics with other well-studied cannabinoids like THC, cannabidiol (CBD), or synthetic cannabinoids is not possible due to the absence of specific research data on this compound. Such a comparison would require quantitative data on binding affinities and functional efficacies at both CB1 and CB2 receptors, which are currently unavailable.

Pharmacological Modulation of Neural Systems by this compound

The impact of this compound on neural systems has been noted in general terms, but detailed electrophysiological and systemic analyses are not extensively reported.

Electroencephalographic (EEG) Signature Analysis

Early studies of this compound mention that it produces "EEG changes typical of cannabinoid agonists." However, specific details of these changes, such as effects on particular frequency bands (e.g., alpha, beta, theta, delta), power spectrum analysis, or other specific EEG signatures, are not described in the available literature. This lack of specific data prevents a detailed characterization of its electroencephalographic profile.

Impact on Central and Enteric Nervous System Activity

This compound is known to activate the CB1 receptor in the brainstem and the enteric nervous system. medchemexpress.commedchemexpress.cn This activation in the brainstem is consistent with its antiemetic properties. Its activity in the enteric nervous system suggests a potential influence on gastrointestinal function, a common characteristic of cannabinoid compounds. However, beyond this general statement, specific research detailing the nuanced effects of this compound on neurotransmission, neuronal excitability, or motility within the central and enteric nervous systems is not available.

Preclinical and Translational Research on Nonabine S Therapeutic Actions

Antiemetic Properties and Mechanisms

The most robust body of research on Nonabine is centered on its efficacy as an antiemetic, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).

Targeting Chemotherapy-Induced Emesis: Efficacy and Mechanistic Underpinnings

Preclinical and clinical studies have demonstrated that this compound possesses strong antiemetic effects. mdpi.com The primary mechanism of action for this compound's antiemetic properties is believed to be its activity as a cannabinoid receptor agonist. medchemexpress.com Specifically, it activates CB1 receptors in the brainstem and the enteric nervous system. medchemexpress.com The activation of these receptors helps to suppress nausea and vomiting signals. mdpi.com

Research has shown that cannabinoids, as a class, can be effective against both the acute and delayed phases of CINV. mdpi.com The antiemetic action of cannabinoids like this compound is mediated through their interaction with the endocannabinoid system, which plays a role in regulating emesis. mdpi.com

Differential Antiemetic Profile Compared to Standard Therapeutics

Clinical studies in the 1980s directly compared the antiemetic efficacy of this compound to the standard therapeutics of the time, such as chlorpromazine (B137089). A double-blind study found that this compound demonstrated strong antiemetic effects that were equivalent to those of chlorpromazine in patients undergoing cancer chemotherapy. wikipedia.orgnih.gov

One of the notable differentiating factors of this compound was its side effect profile. While it produced some mild sedative effects and dry mouth, it was observed to cause minimal changes in mood or perception, suggesting a potentially low abuse potential. wikipedia.org

| Compound | Mechanism of Action | Comparative Efficacy | Reference |

|---|---|---|---|

| This compound | CB1 Receptor Agonist | Equivalent to Chlorpromazine | wikipedia.orgnih.gov |

| Chlorpromazine | Dopamine D2 Receptor Antagonist | Standard antiemetic at the time of study | wikipedia.orgnih.gov |

Investigational Applications Beyond Emesis

While the primary focus of this compound research was on its antiemetic properties, the broader therapeutic potential of cannabinoids has prompted interest in other applications. It is important to note that specific preclinical data for this compound in these areas is limited to non-existent. The following sections are based on the general understanding of cannabinoid pharmacology and the potential for compounds like this compound to be investigated in these areas.

Analysis of Analgesic Potential

There is a substantial body of preclinical and clinical research on the analgesic effects of cannabinoids. These compounds are known to modulate pain pathways, primarily through their interaction with CB1 and CB2 receptors. While there are no specific preclinical studies focusing on the analgesic potential of this compound, its nature as a synthetic cannabinoid suggests it could theoretically possess pain-relieving properties. The general mechanism for cannabinoid-mediated analgesia involves the modulation of nociceptive signaling in the central and peripheral nervous systems.

Immunomodulatory Effects and CB2-Targeted Therapeutics

The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells, and its activation is associated with immunomodulatory and anti-inflammatory effects. nih.gov This has led to the exploration of CB2-targeted therapeutics for a variety of inflammatory and autoimmune conditions. As a synthetic cannabinoid, the interaction of this compound with the CB2 receptor would be a key determinant of its potential immunomodulatory effects. However, specific preclinical studies investigating the immunomodulatory properties of this compound or its specific affinity and activity at the CB2 receptor are not available in the current scientific literature.

Exploration in Oncological Research Models

The endocannabinoid system has been implicated in the regulation of cell proliferation and survival, leading to research into the potential of cannabinoids as anticancer agents. nih.govnih.gov Preclinical studies with other cannabinoids have explored their ability to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer models. nih.gov There are no specific preclinical studies available that have investigated the direct effects of this compound in oncological research models. Such an investigation would be a necessary first step to determine if this compound has any potential as a direct anti-cancer agent.

Behavioral Pharmacology of this compound (Nabilone) in Preclinical Models

The preclinical evaluation of Nabilone in animal models has revealed a complex behavioral profile, suggesting its potential therapeutic utility in a range of neuropsychiatric conditions. These studies are crucial for elucidating the compound's effects on anxiety, depression, psychosis, and cognitive function.

Anxiolytic-like Effects

Nabilone has demonstrated anxiolytic-like properties in rodent models of anxiety. A key study utilizing the elevated plus-maze (EPM), a standard paradigm for assessing anxiety in laboratory animals, found that mice treated with Nabilone spent a significantly greater amount of time in the open arms of the maze. This behavior is indicative of a reduction in anxiety, as anxious animals typically prefer the enclosed, protected arms. The effect was comparable to that produced by the well-established anxiolytic agent, diazepam.

| Treatment Group | Parameter Measured | Observed Effect | Interpretation |

|---|---|---|---|

| Nabilone | Time spent in open arms | Increased | Anxiolytic-like effect |

| Diazepam (Control) | Time spent in open arms | Increased | Standard anxiolytic effect |

| Vehicle (Control) | Time spent in open arms | Baseline | No effect |

Antidepressant-like Effects

While specific preclinical studies on Nabilone using standard models of depression like the forced swim test or tail suspension test are not extensively documented in readily available literature, the broader class of cannabinoids has been investigated for antidepressant-like properties. These studies often show a reduction in immobility time, suggesting an antidepressant effect. The mechanism is thought to involve the modulation of serotonin (B10506) and other neurotransmitter systems. Given Nabilone's action on the cannabinoid system, it is hypothesized to have similar effects, though direct preclinical evidence is needed to substantiate this.

Effects in Models of Psychosis

The role of cannabinoids in psychosis is complex, with some compounds showing pro-psychotic effects and others potential antipsychotic properties. Preclinical research into Nabilone's effects in animal models of psychosis is an area requiring further investigation. However, some studies with other cannabinoids have utilized the prepulse inhibition (PPI) model. PPI is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. Some cannabinoids have been shown to reverse deficits in PPI induced by psychotomimetic agents, suggesting a potential antipsychotic mechanism.

Cognitive Effects

The cognitive effects of Nabilone have been a significant area of preclinical research, particularly in contrast to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. In a study using the Morris water maze, a test of spatial learning and memory in rats, Nabilone did not impair place learning. nih.gov This is a notable finding, as THC is known to disrupt performance in this task. nih.gov This suggests that Nabilone may have a more favorable cognitive profile compared to other cannabinoids.

| Compound | Animal Model | Behavioral Test | Key Finding |

|---|---|---|---|

| Nabilone (0.1, 0.5, and 1.0 mg/kg ip) | Rat | Morris Water Maze | Does not impair place learning. nih.gov |

| Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | Rat | Morris Water Maze | Disrupts place learning function. nih.gov |

Further research has also explored Nabilone's impact on other behavioral parameters. In a broad series of tests across different species, Nabilone was found to decrease initial high motor activity in mice, similar to THC. researchgate.net In rats, it slowed muricide (mouse-killing behavior) and intracranial self-stimulation. researchgate.net These findings highlight the diverse behavioral effects of Nabilone that extend beyond its primary therapeutic indications.

Safety and Risk Assessment in Academic Research

Evaluation of Central Nervous System (CNS) Side Effects

Nonabine, as a synthetic cannabinoid, exhibits a range of effects on the central nervous system. Understanding these effects is crucial for anticipating and managing potential risks during research.

Sedation is a consistently reported CNS effect of this compound in both preclinical and clinical research. Subjective reports of sedation and drowsiness are common among participants in studies. nih.gov A meta-analysis of clinical trials has quantified this effect, showing that drowsiness was significantly more frequent in individuals receiving this compound compared to placebo. nih.govresearchgate.net

In pediatric patients undergoing chemotherapy, sedation was one of the most common adverse events observed with this compound administration. nih.gov Animal studies also corroborate these findings, with CNS depression being a noted effect in non-rodent species. nih.gov The sedative properties of this compound are considered a dose-related effect. youtube.com

| Study Type | Key Findings on Sedation | Reference |

|---|---|---|

| Meta-Analysis of Clinical Trials | Drowsiness was over 7 times more frequent with this compound compared to placebo. | nih.govresearchgate.net |

| Pediatric Clinical Study | Sedation was a common adverse event in pediatric patients. | nih.gov |

| Preclinical Animal Study | CNS depression observed in non-rodent species. | nih.gov |

| Clinical Study in Alzheimer's Patients | Dose-related sedation was observed. | youtube.com |

This compound demonstrates a clear psychoactive profile, sharing subjective effects with cannabis. nih.gov In human studies, it has been shown to produce cannabis-like effects and can function as a reinforcer, suggesting a potential for abuse. nih.gov Common psychoactive effects include euphoria, abnormal thinking, and paranoid reactions. nih.gov

Research has also delved into the impact of this compound on perception. One study found that this compound increased the sense of self-agency, which is contrary to the effects observed with other psychoactive substances. uwa.edu.au However, it can also induce transient schizophrenia-like symptoms, such as altered perception and psychomotor disturbances. nih.gov These effects are important considerations in academic research, particularly in studies involving human participants.

Toxicological Considerations in Research Settings

The toxicological profile of this compound has been characterized through a series of acute, subchronic, and chronic studies in various animal models. These studies are fundamental to establishing a preliminary safety profile for research purposes.

In acute toxicity studies, the oral LD50 in mice and rats was found to be in excess of 1000 mg/kg. nih.gov Signs of acute toxicity at high doses are similar to those of other cannabinoids and include decreased respiratory rate, ataxia, and hypoactivity. nih.gov

Subchronic and chronic toxicity studies have revealed species-specific differences. In rats treated for three months, observed effects included reduced body temperature and behavioral changes such as hyperactivity and hyperirritability to touch at higher doses. nih.gov Dogs, however, showed a greater sensitivity to this compound, with chronic administration leading to cumulative toxicity and mortality, which was preceded by convulsive episodes in some cases. nih.gov This toxicity in dogs has been linked to the accumulation of carbinol metabolites in the brain. nih.govnih.gov In contrast, rhesus monkeys demonstrated a higher tolerance, with minimal toxicity observed even after a year of treatment at comparable doses. nih.gov Notably, serum aminotransferase elevations during this compound therapy are not common and are generally mild. nih.gov

| Species | Study Duration | Key Toxicological Observations | Reference |

|---|---|---|---|

| Mice and Rats | Acute | Oral LD50 > 1000 mg/kg. Signs of toxicity include ataxia and hypoactivity. | nih.gov |

| Rats | 3 Months | Reduced body temperature and behavioral changes at doses ≥ 5 mg/kg. | nih.gov |

| Dogs | Chronic (up to 7 months) | Cumulative toxicity and mortality at doses of 0.5-2.0 mg/kg/day. | nih.gov |

| Rhesus Monkeys | 1 Year | Minimal toxicity at daily oral doses up to 2.0 mg/kg. | nih.gov |

Long-term Research Implications for Repeated Administration

The long-term administration of this compound in a research context necessitates an understanding of the potential for tolerance, dependence, and lasting neurobiological changes. Research indicates that tolerance to some of the effects of this compound, such as performance impairment, can develop with repeated administration. nih.govresearchgate.net

This compound is classified as a Schedule II drug, which indicates a potential for both physical and psychological dependence and abuse. nih.gov Chronic exposure to cannabinoids, particularly during critical developmental periods like adolescence, has been shown in animal models to lead to long-lasting structural and functional changes in brain regions such as the prefrontal cortex. nih.gov These findings underscore the importance of careful consideration and monitoring in any long-term research involving repeated administration of this compound.

Advanced Research Methodologies and Future Perspectives

Computational and Structural Biology Approaches

Computational methods provide a powerful, predictive framework for understanding how Nonabine interacts with its biological targets at a molecular level. These in silico techniques are essential for guiding drug design and optimizing lead compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For this compound, docking simulations are invaluable for visualizing its interaction with cannabinoid receptors, such as the type 2 cannabinoid receptor (CB2). The process involves placing a 3D model of this compound into the binding site of a receptor model, often a crystal structure or a homology model. farmaciajournal.com The CB2 receptor, a G protein-coupled receptor (GPCR), is a key target for therapeutic cannabinoids due to its role in immune function and inflammation without the psychoactive effects associated with the CB1 receptor. nih.govresearchgate.net

Using software like Glide or AutoDock, researchers can simulate the binding of this compound within the orthosteric pocket of the CB2 receptor. nih.gov This analysis predicts the binding energy (docking score) and identifies the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the this compound molecule. mdpi.com For instance, simulations could reveal interactions with key residues like Phe117, Trp258, and Phe183, which are known to be important for ligand binding in the CB2 receptor. mdpi.comnih.gov Molecular dynamics (MD) simulations can further refine this by modeling the dynamic behavior of the this compound-CB2 complex in a simulated physiological environment, assessing the stability of the predicted binding pose over time. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound at the CB2 Receptor This table illustrates the type of data generated from molecular docking simulations. The values presented are hypothetical and serve as an example.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Docking Score (kcal/mol) | Predicted binding energy; a more negative value indicates stronger predicted affinity. | -10.5 |

| Key Hydrogen Bonds | Specific amino acid residues forming hydrogen bonds with this compound. | Ser285, Thr114 |

| Key Hydrophobic Interactions | Residues involved in non-polar interactions with this compound. | Val113, Ile186, Met265 |

| π-π Stacking Interactions | Aromatic residues interacting with aromatic moieties of this compound. | Phe183 |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of analogues of a lead compound to determine how specific structural modifications affect its biological activity. nih.govbiomolther.orgfrontiersin.org For this compound, an SAR campaign would involve systematically altering different parts of its chemical scaffold—such as modifying side chains, substituting aromatic rings, or altering linker regions—and evaluating the impact on CB2 receptor binding affinity and functional activity. nih.gov

For example, analogues with varying alkyl chain lengths could be synthesized to determine the optimal length for receptor affinity, a common strategy in cannabinoid research. nih.gov Similarly, introducing different functional groups (e.g., halogens, hydroxyl groups) at various positions could probe their influence on potency and selectivity. biomolther.orgnih.gov The data from these studies are crucial for building a predictive model of how chemical structure relates to biological function, guiding the design of new analogues with improved therapeutic profiles, such as enhanced potency or better selectivity for CB2 over CB1. nih.govbiomolther.org

Table 2: Example of a Structure-Activity Relationship (SAR) Study for Hypothetical this compound Analogues This table demonstrates how SAR data is typically presented. The compound modifications and corresponding activity values are for illustrative purposes only.

| Analogue | Modification from this compound | CB2 Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|---|

| This compound (Parent) | - | 15.2 | 35.5 |

| Analogue A | Shortened alkyl side-chain | 85.7 | 150.1 |

| Analogue B | Lengthened alkyl side-chain | 5.4 | 12.8 |

| Analogue C | Addition of a fluorine atom | 10.1 | 22.4 |

| Analogue D | Replacement of phenyl ring with naphthyl | 2.1 | 5.3 |

In Vitro Biological Systems and Assays

In vitro assays are essential for experimentally validating the predictions from computational models and for quantitatively characterizing the pharmacological properties of this compound. These assays use isolated biological components, cells, or tissues to measure specific biological activities.

To determine the affinity and functional efficacy of this compound at its target receptors, a suite of functional assays is employed.

Radioligand Binding Assays: These assays are the gold standard for measuring the binding affinity of a compound to a receptor. nih.govcreative-bioarray.com In a competition binding experiment, cell membranes expressing the target receptor (e.g., CB2) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound). nih.gov this compound will compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. umich.edurevvity.com This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, providing a quantitative measure of this compound's affinity for the receptor. umich.edu

G Protein Coupling Assays: As GPCRs, cannabinoid receptors signal through heterotrimeric G proteins. nih.govmdpi.com G protein coupling assays measure the functional consequence of ligand binding—that is, whether the compound is an agonist, antagonist, or inverse agonist. One common method is the [³⁵S]GTPγS binding assay. In this assay, receptor activation by an agonist like this compound promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. biorxiv.org The amount of incorporated radioactivity is proportional to the degree of G protein activation. From concentration-response curves, key parameters like EC50 (the concentration producing 50% of the maximal response) and Emax (the maximum response) can be determined, quantifying the potency and efficacy of this compound. nih.gov

Table 3: Representative Pharmacological Data for this compound from In Vitro Receptor Assays This table provides an example of the key pharmacological parameters obtained from receptor functional assays. The values are hypothetical.

| Assay Type | Receptor Target | Parameter | Description | Hypothetical Value |

|---|---|---|---|---|

| Radioligand Binding | Human CB2 | Ki (nM) | Binding affinity constant. Lower value indicates higher affinity. | 12.5 nM |

| Radioligand Binding | Human CB1 | Ki (nM) | Binding affinity constant. Lower value indicates higher affinity. | >1000 nM |

| [³⁵S]GTPγS Binding | Human CB2 | EC50 (nM) | Potency; concentration for 50% maximal G protein activation. | 28.0 nM |

| [³⁵S]GTPγS Binding | Human CB2 | Emax (%) | Efficacy; maximal activation relative to a standard full agonist. | 95% |

Studying the effects of this compound on functional cell lines and primary tissues provides insight into its physiological effects in a more complex biological context. The brainstem and the enteric nervous system (ENS) are two areas where cannabinoid receptors are expressed and play significant modulatory roles.

The enteric nervous system (ENS) , often called the "second brain," is a complex network of neurons within the gut wall that regulates gastrointestinal function. mdpi.comresearchgate.net The endocannabinoid system is known to modulate ENS activity, influencing motility and inflammation. mdpi.com Immortalized mouse enteric neuronal cell lines (e.g., IM-FEN) can be used to study this compound's effects on neuronal survival, differentiation, and neurotransmitter release. nih.govabmgood.com Researchers could measure changes in intracellular calcium levels or electrical activity in these cells following application of this compound to understand its impact on neuronal excitability. nih.gov

Similarly, specific nuclei within the brainstem are involved in processes like pain modulation and nausea control, which are known to be affected by cannabinoids. Tissue explants or cell cultures from these regions could be used to study how this compound modulates neuronal firing rates or the release of neurotransmitters.

In Vivo Experimental Models

To assess the therapeutic potential of this compound in a whole organism, in vivo experimental models are indispensable. These models allow for the evaluation of the compound's efficacy in relevant disease states, such as chronic pain and inflammation.

Models of Inflammatory Pain: In a common model, inflammation is induced in the paw of a rodent by injecting an inflammatory agent like carrageenan or complete Freund's adjuvant (CFA). The analgesic effect of this compound would be assessed by measuring the animal's response to thermal (heat) or mechanical (pressure) stimuli applied to the inflamed paw. A successful compound would increase the pain threshold, indicating an antinociceptive effect. nih.gov

Models of Neuropathic Pain: Neuropathic pain models, such as chronic constriction injury (CCI) of the sciatic nerve, mimic pain resulting from nerve damage. nih.gov The efficacy of this compound would be determined by its ability to alleviate mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). nih.gov

Models of Inflammation: The anti-inflammatory properties of this compound can be investigated in models of colitis or arthritis. nih.gov In these models, researchers would administer this compound and measure outcomes such as a reduction in tissue swelling, a decrease in the infiltration of immune cells, and lower levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the affected tissues. nih.govmdpi.com These studies are critical for confirming the therapeutic relevance of the mechanisms identified in vitro.

Translational Animal Models for Emetic Response

The antiemetic properties of cannabinoids, including this compound, have been recognized for a considerable time, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). mdpi.com The elucidation of the specific mechanisms of action and the evaluation of new cannabinoid-based antiemetics rely heavily on translational animal models that can predict clinical efficacy.

Species capable of vomiting, such as ferrets and shrews, are invaluable in this research as rodents lack an emetic reflex. These models allow for the detailed investigation of the physiological processes of nausea and vomiting. In these studies, emesis is typically induced by chemotherapeutic agents like cisplatin, and the efficacy of antiemetic compounds such as this compound can be quantified by measuring the reduction in the frequency and number of emetic episodes.

While direct preclinical studies detailing the use of specific translational animal models for this compound are not extensively reported in recent literature, the established antiemetic effects of cannabinoids are known to be mediated primarily through the activation of cannabinoid receptor 1 (CB1). mdpi.com Therefore, the animal models used to evaluate other CB1 agonists serve as a relevant framework for understanding how this compound's anti-nausea and anti-vomiting effects would be studied preclinically.

Table 1: Key Features of Animal Models for Emetic Response Studies

| Animal Model | Key Advantages | Common Emetic Stimuli | Relevant Endpoints |

| Ferret | Well-characterized emetic response similar to humans. | Cisplatin, Apomorphine, Radiation | Frequency of retching and vomiting |

| Shrew (Suncus murinus) | Small size, cost-effective for screening. | Various toxins, Motion | Number of emetic episodes |

| Dog | Long history of use in emesis research. | Cisplatin, Apomorphine | Latency to first emetic event, Number of vomits |

Models for Studying Cannabinoid-Induced Behavioral Effects

The behavioral effects of cannabinoids are multifaceted and are typically assessed in preclinical rodent models. A standard battery of tests, often referred to as the "cannabinoid tetrad," is employed to screen for CB1 receptor agonism. This tetrad consists of:

Hypomotility: A reduction in spontaneous movement, typically measured in an open-field arena.

Catalepsy: A state of immobility, often assessed by the bar test, where the animal's forepaws are placed on a raised bar, and the time it remains in that posture is recorded.

Analgesia: A reduction in pain sensitivity, commonly evaluated using the hot plate or tail-flick tests.

Hypothermia: A decrease in core body temperature, measured using a rectal probe.

Another critical behavioral paradigm is drug discrimination , which assesses the subjective effects of a compound. In these studies, animals are trained to recognize the internal state produced by a specific drug (e.g., Δ⁹-tetrahydrocannabinol) and to make a particular response to receive a reward. A novel compound like a this compound analogue would then be tested to see if it substitutes for the training drug, indicating a similar subjective experience for the animal. This model is highly predictive of a compound's psychoactive effects in humans.

Emerging Research Directions for this compound and Analogues

The foundational understanding of this compound's pharmacology provides a springboard for further innovation. Current research is exploring the development of novel derivatives and the potential for repurposing this compound for new therapeutic indications.

Novel this compound Derivatives and Prodrug Strategies

The development of novel derivatives of existing compounds is a cornerstone of medicinal chemistry, aiming to improve upon the parent molecule's properties. For this compound, the synthesis of new analogues could focus on several key areas:

Enhanced Receptor Selectivity: Modifying the structure of this compound to increase its affinity and selectivity for specific cannabinoid receptors (CB1 or CB2) could lead to more targeted therapeutic effects with a potentially improved side-effect profile.

Improved Pharmacokinetics: Alterations to the molecule could optimize its absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and duration of action.

Prodrug strategies represent another promising avenue for enhancing the therapeutic potential of this compound. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach can be used to overcome various challenges, such as poor solubility, instability, or inefficient delivery to the target site. For this compound, a prodrug could be designed to:

Increase Bioavailability: By masking polar functional groups, a prodrug can enhance absorption from the gastrointestinal tract.

Targeted Delivery: A prodrug could be engineered to be activated by specific enzymes that are predominantly located in the desired tissue or organ, thereby concentrating the active drug where it is needed most.

While specific research on this compound derivatives and prodrugs is not extensively published, the general principles of medicinal chemistry and drug design provide a clear roadmap for these future investigations.

Drug Repurposing Opportunities and Challenges for this compound

Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a significantly streamlined and cost-effective path to new treatments. Given this compound's activity at cannabinoid receptors, there are several plausible areas for its potential repurposing:

Pain Management: The role of the endocannabinoid system in modulating pain is well-established. This compound could be investigated for its efficacy in various pain models, including neuropathic and inflammatory pain.

Neurodegenerative Diseases: The neuroprotective properties of cannabinoids are an active area of research. There is potential to explore the utility of this compound in preclinical models of diseases such as Alzheimer's and Parkinson's disease. cam.ac.uk

Oncology: Beyond its use as an antiemetic, some cannabinoids have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines. Investigating this compound's potential as an anti-cancer agent, either alone or in combination with other therapies, represents a compelling research direction.

The primary challenge in repurposing this compound lies in the need for extensive preclinical and clinical research to establish its efficacy and safety for any new indication. Furthermore, the psychoactive effects associated with CB1 receptor activation, which are likely to be present with this compound, may limit its therapeutic window for certain conditions. Overcoming this would likely involve the development of peripherally restricted analogues or co-administration with agents that mitigate central nervous system side effects.

Q & A

Q. How can researchers reconcile discrepancies in this compound’s reported metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.